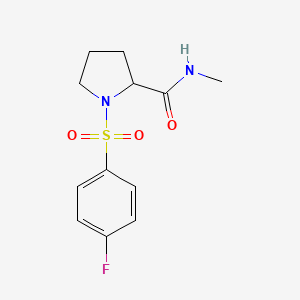

1-(4-fluorobenzenesulfonyl)-N-methylpyrrolidine-2-carboxamide

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)sulfonyl-N-methylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O3S/c1-14-12(16)11-3-2-8-15(11)19(17,18)10-6-4-9(13)5-7-10/h4-7,11H,2-3,8H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXNUXMJMBKVIPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CCCN1S(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzenesulfonyl)-N-methylpyrrolidine-2-carboxamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with N-methylpyrrolidine-2-carboxamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzenesulfonyl)-N-methylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonyl group can be involved in oxidation-reduction reactions, altering the oxidation state of sulfur.

Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used in aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used; for example, replacing fluorine with a hydroxyl group yields a phenol derivative.

Oxidation: Oxidation of the sulfonyl group can lead to sulfone derivatives.

Reduction: Reduction of the sulfonyl group can yield sulfide derivatives.

Hydrolysis: Hydrolysis of the carboxamide group yields the corresponding carboxylic acid and amine.

Scientific Research Applications

1-(4-fluorobenzenesulfonyl)-N-methylpyrrolidine-2-carboxamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme inhibition, as the sulfonyl group can interact with active sites of enzymes.

Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzenesulfonyl)-N-methylpyrrolidine-2-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways, making the compound useful in studying enzyme function and developing enzyme inhibitors.

Comparison with Similar Compounds

Structural Comparison

The structural analogs of 1-(4-fluorobenzenesulfonyl)-N-methylpyrrolidine-2-carboxamide differ in substituents on the benzenesulfonyl group, the pyrrolidine ring, and the carboxamide moiety. Key examples include:

Key Observations :

- Halogen Effects : Fluorine (electron-withdrawing) in the target compound may enhance metabolic stability compared to chlorine or bromine analogs .

- Linker Diversity: The benzenesulfonyl group (target compound) offers distinct electronic properties compared to benzoyl () or phenoxyacetyl () groups.

Physicochemical Properties

Key Notes:

- The target compound’s lower molar mass (vs. bromo/chloro analogs) may enhance diffusion across biological membranes.

- Crystallinity differences (amorphous vs. crystalline) impact formulation strategies .

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-(4-fluorobenzenesulfonyl)-N-methylpyrrolidine-2-carboxamide?

The synthesis typically involves sulfonylation and carboxamide coupling steps. Key parameters include:

- Catalysts : Lewis acids (e.g., AlCl₃) or bases (e.g., NaH) to facilitate sulfonylation and amide bond formation .

- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) for solubility and reaction efficiency .

- Temperature : Controlled heating (60–80°C) to accelerate reaction rates without inducing side reactions .

- Purity : Column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the product with >95% purity .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?

- X-ray crystallography : Resolves absolute configuration and confirms sulfonamide/pyrrolidine ring geometry .

- NMR spectroscopy : ¹H/¹³C NMR identifies fluorobenzenesulfonyl (δ ~7.8 ppm for aromatic protons) and N-methylpyrrolidine (δ ~2.3 ppm for CH₃) groups .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₂H₁₄FNO₃S) and isotopic patterns .

Q. What safety precautions are required when handling this compound in the lab?

- Toxicity : Classified as Acute Toxicity Category 4 (oral/dermal/inhalation); use PPE (gloves, goggles, lab coat) and operate in a fume hood .

- Storage : Store in airtight containers at –20°C to prevent degradation; avoid prolonged exposure to light/moisture .

- Disposal : Follow institutional guidelines for halogenated waste due to the fluorobenzenesulfonyl group .

Advanced Research Questions

Q. How can enantiomeric purity be achieved during synthesis, given the chiral pyrrolidine core?

- Chiral resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC to separate (R)- and (S)-isomers .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed steps to favor one enantiomer .

- Racemate analysis : Monitor optical rotation ([α]D²⁵) or enantiomeric excess (ee) via circular dichroism (CD) spectroscopy .

Q. What computational methods predict the bioactivity of this compound against target proteins?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrase) .

- MD simulations : GROMACS or AMBER assess binding stability (RMSD < 2 Å over 100 ns trajectories) .

- QSAR modeling : Train models on fluorinated sulfonamide datasets to predict IC₅₀ values for novel analogs .

Q. How can conflicting data on reaction yields be resolved in scale-up protocols?

- Design of Experiments (DOE) : Apply factorial designs to optimize variables (solvent ratio, catalyst loading) and identify critical factors .

- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

- Kinetic studies : Determine rate constants (k) for sulfonylation under varying temperatures to refine Arrhenius parameters .

Q. What strategies mitigate degradation during long-term stability studies?

- Forced degradation : Expose the compound to heat (40°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., sulfonamide hydrolysis) .

- Stabilizers : Add antioxidants (e.g., BHT) or buffer systems (pH 6–7) to aqueous formulations .

- Analytical tracking : Use UPLC-PDA at multiple timepoints to quantify degradation products (e.g., free sulfonic acid) .

Methodological Notes

- Synthetic Reproducibility : Document solvent batch variability (e.g., DMF water content <0.01%) to ensure consistent yields .

- Data Validation : Cross-reference crystallographic data (CCDC deposition numbers) with computational models to resolve structural ambiguities .

- Ethical Compliance : Adhere to institutional review boards (IRBs) when testing biological activity in vitro/in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.